(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound (6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group, a thiadiazolo ring, and multiple ether linkages, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as condensation, cyclization, and substitution reactions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure cost-effectiveness and scalability. This involves the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques. The industrial production methods focus on minimizing waste and energy consumption while maximizing the yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound with different functional groups.
Scientific Research Applications
(6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE include:
Dichloroanilines: These compounds have similar aromatic ring structures with chlorine substitutions.
Heparinoids: Compounds with structures similar to heparin, found in marine organisms.
Uniqueness
The uniqueness of (6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(TRIFLUOROMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its complex structure, which includes a trifluoromethyl group and a thiadiazolo ring. These features confer unique chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H23F3N4O4S |
---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
(6Z)-6-[[4-[2-(2,6-dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-5-imino-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C25H23F3N4O4S/c1-4-34-19-13-16(8-9-18(19)35-10-11-36-20-14(2)6-5-7-15(20)3)12-17-21(29)32-24(30-22(17)33)37-23(31-32)25(26,27)28/h5-9,12-13,29H,4,10-11H2,1-3H3/b17-12-,29-21? |
InChI Key |
FYODFXHWUJHQLL-MXASFQSJSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OCCOC4=C(C=CC=C4C)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OCCOC4=C(C=CC=C4C)C |
Origin of Product |
United States |
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